molecular formula C15H17F5N2O B6722137 N-[(3,5-difluorophenyl)methyl]-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide

N-[(3,5-difluorophenyl)methyl]-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide

Cat. No.: B6722137
M. Wt: 336.30 g/mol
InChI Key: UNLFPOWIZXKGEI-UHFFFAOYSA-N
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Description

N-[(3,5-difluorophenyl)methyl]-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide is a synthetic organic compound characterized by the presence of fluorine atoms and a piperidine ring

Properties

IUPAC Name

N-[(3,5-difluorophenyl)methyl]-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F5N2O/c16-12-4-10(5-13(17)6-12)7-21-14(23)9-22-3-1-2-11(8-22)15(18,19)20/h4-6,11H,1-3,7-9H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNLFPOWIZXKGEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC(=O)NCC2=CC(=CC(=C2)F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F5N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-difluorophenyl)methyl]-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available 3,5-difluorobenzyl chloride and 3-(trifluoromethyl)piperidine.

    Nucleophilic Substitution: The 3,5-difluorobenzyl chloride undergoes nucleophilic substitution with 3-(trifluoromethyl)piperidine in the presence of a base such as sodium hydride or potassium carbonate.

    Acylation: The resulting intermediate is then acylated using acetic anhydride or acetyl chloride to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(3,5-difluorophenyl)methyl]-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride or potassium carbonate as bases in nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(3,5-difluorophenyl)methyl]-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API) due to its unique structural features.

    Materials Science: The compound’s fluorinated structure makes it useful in the development of advanced materials with specific properties, such as hydrophobicity or thermal stability.

    Biological Studies: Researchers study its interactions with biological targets to understand its potential therapeutic effects and mechanisms of action.

Mechanism of Action

The mechanism by which N-[(3,5-difluorophenyl)methyl]-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[(3,5-difluorophenyl)methyl]-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide: shares similarities with other fluorinated piperidine derivatives.

    3,5-Difluorobenzyl derivatives: Compounds with similar benzyl groups but different substituents on the piperidine ring.

    Trifluoromethylpiperidine derivatives: Compounds with variations in the benzyl group or other substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of fluorinated phenyl and piperidine moieties, which confer distinct chemical and biological properties

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